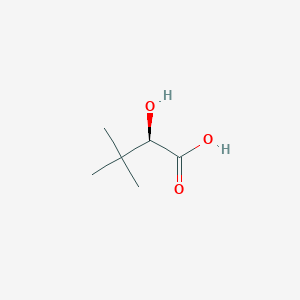

(R)-2-hydroxy-3,3-dimethylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-hydroxy-3,3-dimethylbutanoic acid is a chiral organic compound with the molecular formula C6H12O3. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a butane backbone with two methyl groups at the third carbon position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-hydroxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach is the asymmetric reduction of 3,3-dimethyl-2-oxobutanoic acid using chiral catalysts. Another method involves the use of enzymatic resolution techniques to separate the ®-enantiomer from a racemic mixture.

Industrial Production Methods

Industrial production of ®-2-hydroxy-3,3-dimethylbutanoic acid often involves the use of biocatalysts or chemical catalysts to achieve high enantioselectivity. The process typically includes steps such as fermentation, extraction, and purification to obtain the desired product with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

®-2-hydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: 3,3-dimethyl-2-oxobutanoic acid or 3,3-dimethylbutanoic acid.

Reduction: 2-hydroxy-3,3-dimethylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.

Mecanismo De Acción

The mechanism of action of ®-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical processes.

Comparación Con Compuestos Similares

®-2-hydroxy-3,3-dimethylbutanoic acid can be compared with other similar compounds such as:

(S)-2-hydroxy-3,3-dimethylbutanoic acid: The enantiomer of the compound with different stereochemistry.

3-hydroxybutanoic acid: A structurally similar compound with a different substitution pattern.

2-hydroxy-3-methylbutanoic acid: Another similar compound with a different methyl group arrangement.

The uniqueness of ®-2-hydroxy-3,3-dimethylbutanoic acid lies in its specific stereochemistry and the presence of two methyl groups at the third carbon position, which can influence its reactivity and interactions with biological molecules.

Actividad Biológica

(R)-2-hydroxy-3,3-dimethylbutanoic acid, also known as hydroxypivalic acid, is a chiral organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H12O3 and features a hydroxyl group attached to a branched aliphatic chain. The compound's stereochemistry contributes to its biological interactions, particularly within neurotransmission pathways.

Neurotransmission Modulation

Research indicates that this compound may interact with the GABAergic system, similar to gamma-hydroxybutyric acid (GHB). This interaction could influence neurotransmitter release, potentially leading to effects such as relaxation and euphoria.

Antimicrobial Properties

A study highlighted the antimicrobial effects of various derivatives of hydroxy acids, including this compound. These compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The antibacterial efficacy was comparable or superior to established antibacterial agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Catalytic Oxidation : This method involves the oxidation of 2,2-dimethyl-1-butanol.

- Mechanochemical Synthesis : Recent advancements have explored solvent-free synthesis techniques that enhance yield and reduce environmental impact .

Case Study 1: Neuropharmacological Effects

In a pharmacological study, this compound was administered to subjects to evaluate its effects on mood and cognition. Results indicated an increase in relaxation and a decrease in anxiety levels, suggesting its potential as an anxiolytic agent .

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial properties. The study compared these compounds against standard antibiotics and found that they were effective in inhibiting bacterial growth without significant cytotoxicity to normal cell lines .

Applications

The diverse biological activities of this compound suggest several potential applications:

- Therapeutics : As a candidate for treating anxiety disorders and bacterial infections.

- Organic Synthesis : Utilized as a building block for synthesizing more complex organic molecules.

Propiedades

Número CAS |

22146-57-2 |

|---|---|

Fórmula molecular |

C6H12O3 |

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

(2R)-2-methoxy-2-methylbutanoic acid |

InChI |

InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8)/t6-/m1/s1 |

Clave InChI |

ILPPBAVVZSUKHB-ZCFIWIBFSA-N |

SMILES |

CC(C)(C)C(C(=O)O)O |

SMILES isomérico |

CC[C@](C)(C(=O)O)OC |

SMILES canónico |

CCC(C)(C(=O)O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.